![molecular formula C9H10ClIO B1611537 1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole CAS No. 69352-04-1](/img/structure/B1611537.png)
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Overview
Description
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole (CDMB) is a synthetic compound belonging to the class of organic compounds known as benziodoxoles. It is an aromatic heterocyclic compound containing a benzene ring fused to a five-membered oxazole ring. CDMB is a colorless, viscous liquid with a characteristic odor. It is soluble in organic solvents and insoluble in water. CDMB has a wide range of applications in the scientific research field, including synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis of Hypervalent Iodine Compounds
This compound serves as a starting material for the synthesis of various hypervalent iodine compounds . These compounds are pivotal in organic synthesis, particularly in transformations involving the transfer of iodine or oxygen atoms.
Electrophilic Trifluoromethylation Reactions
It is used as a reactant in the one-pot preparation of hypervalent iodine(III)-CF3 reagent, which is employed in electrophilic trifluoromethylation reactions . This reaction is significant for introducing trifluoromethyl groups into organic molecules, enhancing their pharmacological properties.
Mild Chlorinating Agent
The compound acts as a mild chlorinating agent . It can be used to introduce chlorine atoms into organic substrates, which is a common step in the synthesis of pharmaceuticals and agrochemicals.
Solubility in Organic Solvents
Due to its good solubility in polar organic solvents like dichloromethane or ethyl acetate, it is often used in solution-phase synthesis processes . This property is essential for its application in various chemical reactions where solubility is a key factor.
Treatment of Inflammatory Skin Disorders
There is a patent describing the use of compounds structurally similar to 1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole in the treatment of inflammatory skin disorders . While this specific compound is not mentioned, its structural analogs’ utility suggests potential in dermatological applications.
Research Chemical Supply
It is available through suppliers of research chemicals, indicating its use in various research and development activities . Researchers can access this compound for experimental purposes, exploring new reactions or potential applications.
Fluorination Reactions
The compound is related to reagents used in fluorination reactions . Fluorination is crucial in the development of compounds with enhanced stability, resistance to metabolism, and improved bioavailability in drug development.
Organic Synthesis Building Block
As a building block in organic synthesis, it provides a versatile framework for constructing more complex molecules . Its reactivity and stability make it a valuable tool for chemists designing new synthetic routes.
Mechanism of Action
Target of Action
It is known to be a hypervalent iodine reagent used for oxidation reactions .
Mode of Action
It is known to be used as a starting material for the production of other hypervalent iodine compounds . It can also be used as a mild chlorinating reagent .
Biochemical Pathways
As a hypervalent iodine reagent, it is likely involved in oxidation reactions .
Pharmacokinetics
It is known to be soluble in polar organic solvents, typically dichloromethane or ethyl acetate , which may influence its bioavailability.
Result of Action
As a hypervalent iodine reagent, it is likely to induce oxidation reactions .
Action Environment
It is recommended to protect it from light and moisture, and it is stable for at least 2 years after receipt when stored at -20°c .
properties
IUPAC Name |
1-chloro-3,3-dimethyl-1λ3,2-benziodoxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBYOYIIQNKPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500326 | |
Record name | 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69352-04-1 | |
Record name | 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-3,3-dimethyl-1,2-benziodoxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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